6,9-Dioxa-2-azaspiro[4.5]decane hydrochloride 6,9-Dioxa-2-azaspiro[4.5]decane hydrochloride
Brand Name: Vulcanchem
CAS No.: 2138024-11-8
VCID: VC6992273
InChI: InChI=1S/C7H13NO2.ClH/c1-2-8-5-7(1)6-9-3-4-10-7;/h8H,1-6H2;1H
SMILES: C1CNCC12COCCO2.Cl
Molecular Formula: C7H14ClNO2
Molecular Weight: 179.64

6,9-Dioxa-2-azaspiro[4.5]decane hydrochloride

CAS No.: 2138024-11-8

Cat. No.: VC6992273

Molecular Formula: C7H14ClNO2

Molecular Weight: 179.64

* For research use only. Not for human or veterinary use.

6,9-Dioxa-2-azaspiro[4.5]decane hydrochloride - 2138024-11-8

Specification

CAS No. 2138024-11-8
Molecular Formula C7H14ClNO2
Molecular Weight 179.64
IUPAC Name 6,9-dioxa-2-azaspiro[4.5]decane;hydrochloride
Standard InChI InChI=1S/C7H13NO2.ClH/c1-2-8-5-7(1)6-9-3-4-10-7;/h8H,1-6H2;1H
Standard InChI Key OEYCTAHIEGQQJX-UHFFFAOYSA-N
SMILES C1CNCC12COCCO2.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The base structure of 6,9-dioxa-2-azaspiro[4.5]decane comprises a six-membered piperidine ring (2-azaspiro) fused to a five-membered 1,4-dioxane ring via a spiro carbon atom. The hydrochloride salt introduces a chloride counterion, stabilizing the protonated tertiary amine. Key structural identifiers include:

  • IUPAC Name: 6,9-Dioxa-2-azaspiro[4.5]decane hydrochloride

  • Molecular Formula: C₇H₁₄ClNO₂

  • Molecular Weight: 179.64 g/mol

  • SMILES: C1CNCC12COCCO2.Cl

The spiro configuration imposes significant steric constraints, influencing both reactivity and interactions with biological targets.

Computed Physicochemical Properties

PubChem-derived data provide critical insights into the compound’s behavior:

PropertyValueRelevance
XLogP3-AA-0.7 Moderate hydrophilicity
Hydrogen Bond Donors1 Amine group participation
Hydrogen Bond Acceptors3 Oxygen and nitrogen lone pairs
Rotatable Bonds0 Rigid spirocyclic framework
Topological Polar SA38.8 Ų Membrane permeability implications

These properties suggest moderate solubility in polar solvents, aligning with its hydrochloride salt formulation.

Synthesis and Preparation

Core Synthetic Strategies

The synthesis of 6,9-dioxa-2-azaspiro[4.5]decane derivatives typically begins with epoxide precursors. A validated approach involves:

  • Epoxide Formation: Aldehydes or ketones undergo Corey–Chaikovsky epoxidation to yield substituted epoxides .

  • Ring-Opening: Reaction with ethylene glycol monosodium salt opens the epoxide, forming diol intermediates .

  • Cyclization: Acid-catalyzed cyclization of diols produces the spirocyclic dioxa-azaspiro framework .

For the hydrochloride salt, the free base is treated with hydrochloric acid, precipitating the ionic form.

Scalability and Modifications

Multigram syntheses are feasible due to the commercial availability of starting materials like piperidin-4-one and ethylene glycol . Structural variations, such as sulfur-for-oxygen substitutions (e.g., 1-oxa-4-thia analogs), have been explored to enhance bioactivity .

Applications in Medicinal Chemistry

Anti-Mycobacterial Activity

6,9-Dioxa-2-azaspiro[4.5]decane derivatives demonstrate potent activity against Mycobacterium tuberculosis (MIC₅₀: 0.3–0.7 μM), surpassing early leads like BTZ043 . The spiroketal moiety may interfere with cell wall synthesis by targeting DprE1, an oxidoreductase critical for arabinogalactan biosynthesis .

Structure-Activity Relationships (SAR)

  • Ketal Oxygen Substitution: Replacing oxygen with sulfur (e.g., 1-oxa-4-thia analogs) improves potency, likely due to enhanced membrane permeability .

  • Ring Size: Expanding to a seven-membered spiro[4.6] system (e.g., 1-oxa-4-thia-8-azaspiro[4.6]undecane) reduces activity, underscoring the importance of the [4.5] ring system .

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